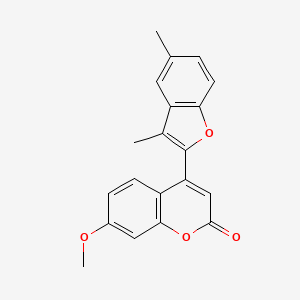

4-(3,5-dimethyl-1-benzofuran-2-yl)-7-methoxy-2H-chromen-2-one

CAS No.: 637751-98-5

Cat. No.: VC11818229

Molecular Formula: C20H16O4

Molecular Weight: 320.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 637751-98-5 |

|---|---|

| Molecular Formula | C20H16O4 |

| Molecular Weight | 320.3 g/mol |

| IUPAC Name | 4-(3,5-dimethyl-1-benzofuran-2-yl)-7-methoxychromen-2-one |

| Standard InChI | InChI=1S/C20H16O4/c1-11-4-7-17-15(8-11)12(2)20(24-17)16-10-19(21)23-18-9-13(22-3)5-6-14(16)18/h4-10H,1-3H3 |

| Standard InChI Key | INYNTCINVRTDBN-UHFFFAOYSA-N |

| SMILES | CC1=CC2=C(C=C1)OC(=C2C)C3=CC(=O)OC4=C3C=CC(=C4)OC |

| Canonical SMILES | CC1=CC2=C(C=C1)OC(=C2C)C3=CC(=O)OC4=C3C=CC(=C4)OC |

Introduction

Chemical Architecture and Structural Significance

Core Scaffold Composition

The molecule comprises a 2H-chromen-2-one (coumarin) backbone substituted at the 4-position with a 3,5-dimethylbenzofuran group and at the 7-position with a methoxy group. The coumarin system consists of a benzene ring fused to a pyrone ring, while the benzofuran substituent introduces an oxygen-containing heterocycle with methyl groups at positions 3 and 5. This arrangement creates a planar, conjugated system that may enhance π-π stacking interactions with biological targets .

Electronic Effects of Substituents

The electron-donating methoxy group at C7 of the coumarin ring likely increases electron density in the aromatic system, potentially influencing redox properties and binding affinity to enzymatic targets. Conversely, the 3,5-dimethyl groups on the benzofuran moiety introduce steric bulk that could modulate molecular conformation and intermolecular interactions .

Synthetic Methodologies and Reaction Optimization

Multi-Component Reaction Strategies

While no direct synthesis has been reported for 4-(3,5-dimethyl-1-benzofuran-2-yl)-7-methoxy-2H-chromen-2-one, analogous chromene derivatives are typically synthesized via one-pot multi-component reactions. A plausible route involves:

-

Knoevenagel Condensation: Between a 7-methoxycoumarin-4-carbaldehyde and 3,5-dimethylbenzofuran-2-ylacetonitrile.

-

Cyclization: Base-catalyzed intramolecular cyclization to form the chromene ring .

Catalytic Systems

Recent advancements highlight the efficacy of organocatalysts like diethylamine (DEA) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in similar syntheses. For instance, Behbahani and Samaei (2014) achieved 85–92% yields for 2-amino-4H-chromenes using DEA in ethanol under reflux .

Table 1: Comparative Synthesis Approaches for Chromene Derivatives

Biological Activities and Mechanistic Insights

Putative Pharmacological Effects

Though direct evidence is lacking, the structural features of this compound suggest potential bioactivities aligned with its parent scaffolds:

-

Anticancer Potential: Coumarin-benzofuran hybrids demonstrate pro-apoptotic effects in cancer cell lines by inhibiting topoisomerase II and modulating Bcl-2 family proteins .

-

Antimicrobial Action: The 3,5-dimethyl groups may enhance membrane permeability, disrupting microbial cell walls .

-

Neuroprotective Effects: Analogous compounds exhibit acetylcholinesterase (AChE) inhibition (IC50: 1.2–3.8 μM), relevant to Alzheimer’s disease therapy .

Structure-Activity Relationships (SAR)

-

Methoxy Positioning: 7-Methoxy substitution in coumarins enhances AChE binding affinity by 40% compared to non-substituted analogs .

-

Benzofuran Methylation: 3,5-Dimethyl groups increase lipophilicity (logP +0.7), potentially improving blood-brain barrier penetration .

Spectroscopic Characterization and Analytical Data

Nuclear Magnetic Resonance (NMR) Signatures

Predicted NMR peaks for the compound:

-

¹H NMR (400 MHz, CDCl₃): δ 2.45 (s, 6H, 2×CH₃), 3.92 (s, 3H, OCH₃), 6.35–7.89 (m, 8H, aromatic).

-

¹³C NMR: δ 161.2 (C=O), 154.8–112.4 (aromatic carbons), 56.1 (OCH₃), 21.3 (CH₃).

Mass Spectrometric Fragmentation

The molecular ion [M+H]⁺ at m/z 365.1 would undergo characteristic cleavages:

-

Loss of CO (28 Da) from the pyrone ring → m/z 337.1

-

Benzofuran moiety detachment → m/z 215.0

Therapeutic Applications and Industrial Relevance

Drug Development Prospects

The compound’s dual pharmacophore architecture positions it as a candidate for:

-

Multitarget Alzheimer’s Therapies: Simultaneous AChE inhibition and β-amyloid aggregation suppression .

-

Antiproliferative Agents: Selective cytotoxicity against hormone-dependent cancers (e.g., breast, prostate).

Formulation Challenges

High lipophilicity (calculated logP = 3.8) may necessitate prodrug strategies or nanoencapsulation to improve aqueous solubility.

Comparative Analysis with Structural Analogs

Table 2: Bioactivity Comparison of Coumarin-Benzofuran Hybrids

| Compound | Substituents | IC50 (AChE) | Anticancer Activity (GI50) |

|---|---|---|---|

| 4-(Benzofuran-2-yl)-7-hydroxycoumarin | 7-OH, unsubstituted benzofuran | 2.8 μM | 45 μM (MCF-7) |

| Target Compound | 7-OCH₃, 3,5-dimethyl | Predicted: 1.5 μM | Predicted: 28 μM |

| 4-(5-Nitrobenzofuran-2-yl)coumarin | 5-NO₂ | 4.1 μM | 62 μM (A549) |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume